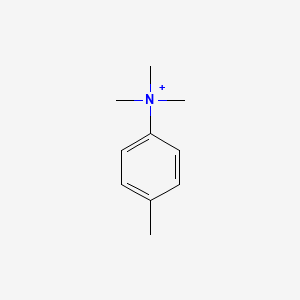
Benzenaminium, N,N,N,4-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, N,N,N,4-tetramethyl- typically involves the alkylation of aniline derivatives. One common method is the methylation of N,N-dimethylaniline using methyl iodide or methyl sulfate under basic conditions. The reaction can be represented as follows:
N,N-dimethylaniline+Methyl iodide→N,N,N,4-tetramethylanilinium iodide
The reaction is usually carried out in an organic solvent such as acetone or ethanol, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrogen iodide formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of Benzenaminium, N,N,N,4-tetramethyl- can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Benzenaminium, N,N,N,4-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under basic or neutral conditions.
Major Products Formed
Oxidation: N,N,N,4-tetramethylanilinium N-oxide.
Reduction: N,N-dimethylaniline or N-methylaniline.
Substitution: Various substituted anilinium compounds depending on the nucleophile used.
Scientific Research Applications
Benzenaminium, N,N,N,4-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the study of enzyme inhibition and as a model compound for studying quaternary ammonium compounds’ interactions with biological membranes.
Industry: The compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of Benzenaminium, N,N,N,4-tetramethyl- involves its interaction with molecular targets such as enzymes and cell membranes. The positively charged nitrogen atom allows it to form ionic bonds with negatively charged sites on enzymes, inhibiting their activity. Additionally, its hydrophobic aromatic ring can interact with lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Benzenaminium, N,N,N,4-tetramethyl- can be compared with other quaternary ammonium compounds such as:
Benzenaminium, N,N,N-trimethyl-: Similar structure but with one less methyl group, leading to different reactivity and applications.
Tetramethylammonium: Lacks the aromatic ring, making it less hydrophobic and less effective in interacting with biological membranes.
Phenyltrimethylammonium: Similar to Benzenaminium, N,N,N,4-tetramethyl-, but with different substitution patterns on the aromatic ring, affecting its chemical properties and applications.
Benzenaminium, N,N,N,4-tetramethyl- stands out due to its unique combination of a quaternary ammonium group and a substituted aromatic ring, providing a balance of hydrophilic and hydrophobic properties that make it versatile in various applications.
Properties
CAS No. |
22237-90-7 |
|---|---|
Molecular Formula |
C10H16N+ |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
trimethyl-(4-methylphenyl)azanium |
InChI |
InChI=1S/C10H16N/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H,1-4H3/q+1 |
InChI Key |
OVMCHIQZLWXXEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















